3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
3-butoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-3-4-10-23-14-7-5-6-13(11-14)17(22)20-18-19-15-8-9-21(2)12-16(15)24-18;/h5-7,11H,3-4,8-10,12H2,1-2H3,(H,19,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLRALYUZTTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the thiazolopyridine core, followed by the introduction of the butoxy group and the benzamide moiety. The final step involves the formation of the hydrochloride salt to enhance solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazolopyridine core or the benzamide moiety.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of alkoxy-substituted benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s solubility in aqueous solutions makes it suitable for biological assays and studies.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The thiazolopyridine core may interact with enzymes or receptors, modulating their activity. The butoxy group and benzamide moiety can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Key Observations :
- 3-Butoxy substituent : Provides moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- 4-tert-Butyl : Enhances metabolic stability but may reduce solubility due to hydrophobicity .
- 4-Chloro : Electron-withdrawing effects could strengthen hydrogen bonding in active sites .
Modifications to the Tetrahydrothiazolo-Pyridine Core (R2)
Key Observations :
- 5-Methyl : Maintains compactness, favoring binding to sterically constrained active sites .
- 5-Ethyl/Propyl : Longer alkyl chains may improve pharmacokinetics (e.g., half-life) but risk reducing solubility .
- 5-Benzyl : Introduces aromaticity, which could enhance affinity for hydrophobic enzyme pockets .
Commercial and Research Relevance
- Commercial availability : Analogs like the 4-chloro and 5-ethyl derivatives are widely supplied globally, indicating their utility as intermediates or reference standards .
- Pharmacokinetic studies : Isotope-substituted derivatives of the parent scaffold are used to evaluate in vivo behavior, supporting drug development .
Biological Activity
3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structural Information
- IUPAC Name: this compound
- Molecular Formula: C16H20ClN3OS
- Molecular Weight: 369.93 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structural features have shown potential in targeting various biological pathways:
- Antiviral Activity: Research indicates that derivatives of thiazolo[5,4-c]pyridine exhibit significant antiviral properties. For instance, compounds with this core structure have been investigated for their anti-HIV activity (Okazaki et al., 2015) .
- Inhibition of Enzymatic Activity: Some thiazole derivatives are known to inhibit specific enzymes involved in disease processes. This inhibition could be a pathway through which the compound exerts its biological effects.
Pharmacological Studies
Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these derivatives, some exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant potency against the pathogen .
Study 1: Anti-Tubercular Activity
In a study focused on the synthesis of substituted benzamide derivatives, several compounds were tested for their anti-tubercular efficacy. The most active compounds demonstrated low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index .
Study 2: Antiviral Properties
A related study explored the antiviral potential of thiazolo[5,4-c]pyridine derivatives against HIV. The findings suggested that structural modifications could enhance antiviral efficacy while maintaining low toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
